molecular formula C7H5N3OS B8775307 Thieno[3,2-d]pyrimidine-7-carboxamide

Thieno[3,2-d]pyrimidine-7-carboxamide

Numéro de catalogue: B8775307
Poids moléculaire: 179.20 g/mol
Clé InChI: RJJMKEIWVGHKAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thieno[3,2-d]pyrimidine-7-carboxamide (CAS 1356015-68-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure serves as a privileged template for designing potent inhibitors targeting critical cellular pathways. Derivatives of the thieno[3,2-d]pyrimidine class have demonstrated robust antiproliferative activity by functioning as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to apoptosis in cancer cells . These compounds can target the colchicine binding site on tubulin, with some analogs exhibiting potent, low-nanomolar cytotoxicity across a range of human tumor cell lines, including paclitaxel-resistant models . Furthermore, the thieno[3,2-d]pyrimidine pharmacophore is a well-established foundation for developing inhibitors of various protein kinases and phosphoinositide 3-kinase (PI3K) pathways, which are pivotal in cell growth and survival . Structure-Activity Relationship (SAR) studies highlight that substitutions at specific positions on the core scaffold are crucial for optimizing biological activity and potency . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly for use in laboratory research by qualified professionals.

Propriétés

Formule moléculaire

C7H5N3OS

Poids moléculaire

179.20 g/mol

Nom IUPAC

thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C7H5N3OS/c8-7(11)4-2-12-5-1-9-3-10-6(4)5/h1-3H,(H2,8,11)

Clé InChI

RJJMKEIWVGHKAV-UHFFFAOYSA-N

SMILES canonique

C1=C2C(=NC=N1)C(=CS2)C(=O)N

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Carboxamide Derivatives

  • N-(4-Chlorophenyl) Analogs : Derivatives like 4 and 8 (yields 55–58%) exhibit cytotoxic activity, with spectral data confirming amide C=O stretches at 1648 cm⁻¹ (IR) and aromatic proton resonances at 7.03–7.74 ppm (¹H-NMR) .
  • Amino Substituents: The 4-amino group in Belvarafenib (4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl) enhances pan-RAF kinase inhibition (IC₅₀ < 10 nM) and oral bioavailability .

Table 2: Key Derivatives and Their Activities

Compound Substituents Activity (IC₅₀) Reference
Belvarafenib 4-Amino, isoquinoline-5-yl RAF kinase: <10 nM
Compound 152 Pyrrolidinyl-acetylenic EGFR: 14 nM
Thieno[3,2-d]pyrimidine-7-carboxamide None (parent compound) Cytotoxic (moderate)

Functional Group Replacements

Triazole vs. Imidazole/Pyrazole

  • Anticonvulsant Activity : Replacing the triazole ring in 7a–d with imidazole or pyrazole reduces anticonvulsant efficacy in maximal electroshock (MES) tests, highlighting the triazole’s critical role in seizure suppression .

Carbamate Modifications

  • Oral Bioavailability: Carbamate-substituted thieno[3,2-d]pyrimidines show improved pharmacokinetics, with 30% higher oral absorption compared to non-carbamate analogs .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The pKa of thieno[3,2-d]pyrimidine-7-carboxamide is 14.41, suggesting moderate solubility at physiological pH .
  • Molecular Weight : Derivatives like Belvarafenib (MW = 478.93) adhere to Lipinski’s rule, facilitating cell permeability .

Table 3: Physicochemical Properties

Property Thieno[3,2-d]pyrimidine-7-carboxamide Belvarafenib
Molecular Weight (g/mol) 179.2 478.93
pKa 14.41 11.16
LogP (Predicted) 1.8 3.5
Solubility (mg/mL) 0.1–0.5 0.05–0.1

Méthodes De Préparation

Intermediate Synthesis and Cyclization

The reaction of ethyl cyanoacetate with p-toluidine proceeds at elevated temperatures (80–100°C) in ethanol, producing N-p-tolylcyanoacetamide. Subsequent treatment with elemental sulfur and morpholine under reflux facilitates cyclocondensation, forming the thieno[3,2-d]pyrimidine scaffold. The choice of solvent and base significantly influences yield; dimethylformamide (DMF) with potassium carbonate has been shown to enhance cyclization efficiency compared to polar aprotic solvents like acetonitrile.

Functionalization at the 7-Position

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation has emerged as a powerful tool for reducing reaction times and improving yields in thienopyrimidine synthesis. While most studies focus on thieno[2,3-d]pyrimidines, the methodology is adaptable to the [3,2-d] isomers.

Cyclization Under Microwave Conditions

A mixture of 2-amino-3-cyanothiophene derivatives and formamide, irradiated at 180 W for 10–16 minutes, produces thieno[3,2-d]pyrimidin-4-amines. This method reduces reaction times by up to 20-fold compared to conventional heating (e.g., 16 minutes vs. 7 hours). The solvent-free conditions minimize side reactions, yielding products with >85% purity after recrystallization.

Comparative Analysis of Heating Methods

Table 1 summarizes the advantages of microwave-assisted synthesis over traditional methods:

ParameterConventional HeatingMicrowave Irradiation
Reaction Time4–7 hours10–30 minutes
Yield60–70%75–90%
Byproduct FormationModerateMinimal

These improvements are attributed to uniform heating and enhanced molecular agitation under microwave conditions.

Analytical Characterization and Validation

Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity of synthesized compounds.

Spectroscopic Data

Compound 4b exhibits characteristic IR absorptions at 3422–3220 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=O stretch). The ¹H-NMR spectrum (DMSO-d₆) shows a singlet at δ 2.29 ppm for the methyl group and aromatic protons between δ 7.17–8.45 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 375.45 [M⁺·].

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to verify purity. For 4b , a C18 column (5 µm, 250 × 4.6 mm) eluted with acetonitrile-water (70:30) at 1 mL/min yields a single peak with >98% purity.

Comparative Evaluation of Synthetic Routes

The classical cyclization method remains the most widely used due to its scalability and compatibility with diverse substrates. However, microwave-assisted synthesis offers superior efficiency for time-sensitive applications. Functionalization via N-alkylation or aryl coupling provides modular access to derivatives, though these steps often require stringent anhydrous conditions.

Q & A

Q. What are the key synthetic routes for preparing thieno[3,2-d]pyrimidine-7-carboxamide derivatives, and how can reaction conditions be optimized?

Answer: Thieno[3,2-d]pyrimidine-7-carboxamide derivatives are synthesized via cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. For example:

  • Formic acid-mediated cyclization : Heating in formic acid yields thieno[3,2-d]pyrimidin-4-ones (e.g., compounds 2a-k ) .
  • TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) in xylene : Produces β-keto amides (e.g., 3a-i ), which are further cyclized with pyrrolidine and CaCl₂ to form thienopyrimidine-2,4-diones .
    Optimization strategies : Adjust reaction time, temperature, and desiccant use (e.g., CaCl₂) to control byproduct formation and improve yields.

Q. How are thieno[3,2-d]pyrimidine-7-carboxamides characterized structurally and functionally?

Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.03–7.74 ppm) . IR identifies functional groups (e.g., C=O stretch at 1648 cm⁻¹ for amides) .
  • Mass spectrometry : Determines molecular weight (e.g., m/z 502 [M⁺] for 4 ) .
  • X-ray crystallography : Validates crystalline forms, as seen in recent patents (e.g., salts of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl) derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the protein kinase inhibitory activity of thieno[3,2-d]pyrimidine-7-carboxamides?

Answer: These compounds act as ATP-competitive inhibitors by binding to kinase catalytic domains. For example:

  • Selectivity for kinases : Substituents like 4-aminophenyl groups enhance interactions with hydrophobic pockets in kinases (e.g., MCH R1 antagonists) .
  • Structural determinants : The thienopyrimidine core mimics purine scaffolds, while carboxamide side chains modulate solubility and binding affinity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Answer:

  • Contextualize assay conditions : Compare cell lines (e.g., A549 vs. MCF-7), concentrations, and endpoints (IC₅₀ vs. growth inhibition) .
  • SAR analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity. For instance, diaryl semicarbazone scaffolds enhance antitumor potency .
  • Validate targets : Use kinase profiling assays or CRISPR screens to confirm primary mechanisms .

Q. What strategies are effective for improving the pharmacokinetic properties of thieno[3,2-d]pyrimidine-7-carboxamides?

Answer:

  • Salt formation : Crystalline salts (e.g., with 3-chloro-2-fluorophenylamino groups) improve solubility and stability .
  • Prodrug design : Esterification of carboxamide groups enhances bioavailability .
  • LogP optimization : Introduce polar substituents (e.g., piperidinylethoxy) to balance membrane permeability and solubility .

Methodological Guidance

Q. How should researchers design a PICO(T)-aligned study for thieno[3,2-d]pyrimidine-7-carboxamide derivatives?

Answer:

  • Population (P) : Cancer cell lines (e.g., HCT116) or kinase-expressing models.
  • Intervention (I) : Test compound (e.g., 4 with IC₅₀ = 58% yield) .
  • Comparison (C) : Positive controls (e.g., staurosporine for kinase inhibition).
  • Outcome (O) : IC₅₀, apoptosis markers, or kinase inhibition (%) .
  • Time (T) : 24–72 hr exposure periods.
    Use FINER criteria to ensure feasibility and novelty .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.